N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide
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Overview
Description
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide typically involves multiple steps. One common route includes the acylation of an indole derivative with 2,2-dimethylpropanoyl chloride, followed by cyclopropanecarboxylation. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
- 2,2-Dimethyl-1-propanol
- 2,2-Dimethylcyclopropanecarboxamide
Uniqueness
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)19-9-8-11-6-7-13(10-14(11)19)18-15(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,18,20) |
InChI Key |
XKCMYDYLSIWVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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